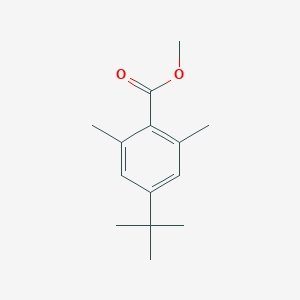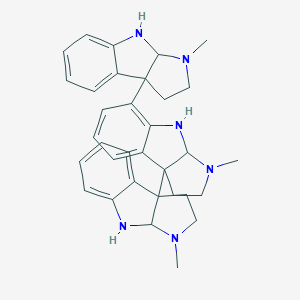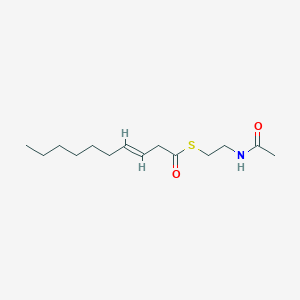
Methyl 4-tert-butyl-2,6-dimethylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-tert-butyl-2,6-dimethylbenzoate, also known as methyl diisopropylphenylacetate, is a chemical compound that belongs to the family of benzoates. It is widely used in scientific research due to its unique properties.
Wirkmechanismus
The mechanism of action of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is not well understood. However, it is believed to act as a substrate for cytochrome P450 enzymes in the liver, which leads to the production of reactive metabolites. These reactive metabolites can then bind to cellular proteins and cause cellular damage.
Biochemische Und Physiologische Effekte
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate has been shown to induce liver damage in animal studies. It has also been shown to inhibit the activity of certain enzymes in the liver. Additionally, it has been shown to induce oxidative stress and inflammation in various tissues.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate in lab experiments is that it is a well-characterized compound with known properties. Additionally, it is relatively easy to synthesize and is commercially available. However, one limitation is that it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate. One area of research could be to investigate the mechanism of action in more detail to better understand how it induces cellular damage. Additionally, more studies could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a biomarker for liver damage. Finally, more research could be conducted to investigate the potential use of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate as a standard in the analysis of environmental pollutants.
Conclusion:
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is a well-characterized compound that is widely used in scientific research. It is used as a reference compound for studying the mechanism of action of various drugs and as a model compound to investigate the metabolism of drugs in the liver. However, it can be toxic to cells and can induce cellular damage, which can complicate the interpretation of experimental results. There are several future directions for the study of Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate, including investigating the mechanism of action in more detail, using it as a biomarker for liver damage, and using it as a standard in the analysis of environmental pollutants.
Wissenschaftliche Forschungsanwendungen
Methyl 4-tert-butyl-2,6-diMethyl 4-tert-butyl-2,6-dimethylbenzoatebenzoate is widely used in scientific research as a reference compound for studying the mechanism of action of various drugs. It is also used as a model compound to investigate the metabolism of drugs in the liver. Additionally, it is used as a standard in the analysis of environmental pollutants.
Eigenschaften
Produktname |
Methyl 4-tert-butyl-2,6-dimethylbenzoate |
|---|---|
Molekularformel |
C14H20O2 |
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
methyl 4-tert-butyl-2,6-dimethylbenzoate |
InChI |
InChI=1S/C14H20O2/c1-9-7-11(14(3,4)5)8-10(2)12(9)13(15)16-6/h7-8H,1-6H3 |
InChI-Schlüssel |
RHIPVNBDRMEPRG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |
Kanonische SMILES |
CC1=CC(=CC(=C1C(=O)OC)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(3S,8R,9S,10R,12R,13S,14S,17S)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12,14-triol](/img/structure/B231411.png)







![2-[[[2-Hydroxy-1,1-di(hydroxymethyl)ethyl]imino]methyl]phenol](/img/structure/B231450.png)